molecular formula C8H12N2O B1470195 1-Amino-2-(pyridin-4-yl)propan-2-ol CAS No. 1368439-49-9

1-Amino-2-(pyridin-4-yl)propan-2-ol

Cat. No. B1470195
CAS RN: 1368439-49-9
M. Wt: 152.19 g/mol
InChI Key: SELAQYSVQSAABE-UHFFFAOYSA-N
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Description

“1-Amino-2-(pyridin-4-yl)propan-2-ol” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains an amino group and a hydroxyl group attached to a propane backbone . The exact structure and properties of this compound may vary depending on its stereochemistry and the position of these functional groups .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring, an amino group, and a hydroxyl group . The pyridine ring is a planar, aromatic ring, which contributes to the stability of the molecule . The amino and hydroxyl groups are capable of forming hydrogen bonds, which can influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the reactivity of the functional groups present in the molecule . The amino and hydroxyl groups could potentially participate in various reactions, such as condensation reactions or redox reactions . The pyridine ring might also undergo reactions at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure . The presence of the polar amino and hydroxyl groups could increase the compound’s solubility in polar solvents . The aromatic pyridine ring could contribute to the compound’s UV-visible absorption spectrum .

Scientific Research Applications

Schiff Base Ligands and Metal Complexes

  • Arm Length and Molecular Interactions: The synthesis of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, including 1-Amino-2-(pyridin-4-yl)propan-2-ol, has been reported. The study examined the effect of arm length and molecular interactions in these complexes (Keypour et al., 2015).

Zinc(II) Schiff Base Complex

  • Synthesis and Characterization: A new Schiff base complex was synthesized using this compound and 2-hydroxy-3-methoxybenzaldehyde in the presence of Zn(II) metal ion. This complex was characterized using various spectroscopic methods (Rezaeivala, 2017).

Catalytic Hydrolysis

  • Zinc(II) Complexes in Hydrolysis: Two new Zn(II) complexes of tripodal pyridyl-amine ligands with alcohol pendants were synthesized, demonstrating significant catalytic activity in promoting the hydrolysis of bis(p-nitrophenyl)phosphate (Zhang & Liang, 2006).

Structural Analyses

  • Crystal Structures: The study provided detailed crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, highlighting the conformations of the amine fragments in different environments (Nitek et al., 2020).

Synthesis of β-Hydroxy-α-Amino Acid

  • Enzymatic Synthesis: Research into the enzymatic synthesis of β-hydroxy-α-amino acid, a key intermediate in drug development, utilized recombinant d-threonine aldolase enzymes. This synthesis was efficient and provided high diastereo- and enantioselectivity (Goldberg et al., 2015).

Coordination Chemistry with Zinc(II)

  • Unsymmetrical Tripodal Amines: A study reported the synthesis of unsymmetrical N-capped tripodal amines, including this compound, for coordination chemistry with zinc(II) ions. The research included theoretical studies to support the findings (Keypour et al., 2018).

Mechanism of Action

The mechanism of action of “1-Amino-2-(pyridin-4-yl)propan-2-ol” is not clear from the available information. If this compound has biological activity, it could potentially interact with various biological targets, such as enzymes or receptors . The presence of the amino and hydroxyl groups could allow for hydrogen bonding with these targets, while the pyridine ring could participate in aromatic stacking interactions .

Safety and Hazards

The safety and hazards associated with “1-Amino-2-(pyridin-4-yl)propan-2-ol” are not clear from the available information. Like all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm .

Future Directions

Future research on “1-Amino-2-(pyridin-4-yl)propan-2-ol” could explore its potential applications, such as its use in the synthesis of other compounds or its potential biological activity . Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

1-amino-2-pyridin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(11,6-9)7-2-4-10-5-3-7/h2-5,11H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELAQYSVQSAABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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